molecular formula C15H17N3O6S2 B8041702 N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide

N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide

Cat. No.: B8041702
M. Wt: 399.4 g/mol
InChI Key: LRYFAPFXTKJQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its complex structure, which includes hydroxyl, sulfamoyl, and acetamide functional groups.

Preparation Methods

The synthesis of N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-nitrobenzenesulfonamide with 3-(methylsulfamoyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound .

Chemical Reactions Analysis

N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide can be compared with other similar compounds, such as:

  • N-[2-hydroxy-5-[[3-(ethylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
  • N-[2-hydroxy-5-[[3-(propylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide

These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfamoyl group. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-10(19)17-14-9-13(6-7-15(14)20)26(23,24)18-11-4-3-5-12(8-11)25(21,22)16-2/h3-9,16,18,20H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYFAPFXTKJQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.